Acid Dissociation Constant (pKa): Intermediate Acidity Driven by Ortho-Fluoro and Para-Methyl Effects
The predicted pKa of 2-fluoro-3-iodo-4-methylbenzoic acid (3.09 ± 0.10) lies between that of the non-methylated analog 2-fluoro-3-iodobenzoic acid (2.92 ± 0.10) and the non-fluorinated analog 3-iodo-4-methylbenzoic acid (4.02 ± 0.10) [1]. This intermediate value reflects the opposing electronic effects of the electron-withdrawing ortho-fluorine (acid-strengthening) and the electron-donating para-methyl group (acid-weakening). The net result is a ~0.17 unit increase in pKa relative to the fluorine-only analog and a ~0.93 unit decrease relative to the methyl-only analog, providing a tunable acidity profile not achievable with either comparator alone.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 3.09 ± 0.10 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | 2-Fluoro-3-iodobenzoic acid: pKa = 2.92 ± 0.10; 3-Iodo-4-methylbenzoic acid: pKa = 4.02 ± 0.10; 2-Fluoro-4-methylbenzoic acid: pKa = 3.44 ± 0.10 |
| Quantified Difference | Target pKa is +0.17 vs 2-F-3-I-benzoic acid, -0.93 vs 3-I-4-Me-benzoic acid, -0.35 vs 2-F-4-Me-benzoic acid |
| Conditions | Predicted pKa values generated using ACD/Labs Percepta platform v14.00; all values reported under standard conditions (25 °C, aqueous) |
Why This Matters
The intermediate pKa directly impacts ionization state at physiological pH (7.4) and influences solubility, membrane permeability, and salt formation capability, making this compound suitable for applications requiring a precisely balanced acidity profile.
- [1] Chembase. 3-Iodo-4-methylbenzoic acid (CAS 82998-57-0). Acid pKa: 4.1491427. https://www.chembase.cn (accessed 2026-04-25). View Source
